1-Methyl-4-(6-propan-2-ylsulfanylhexoxy)benzene
Overview
Description
1-Methyl-4-(6-propan-2-ylsulfanylhexoxy)benzene is an organic compound characterized by a benzene ring substituted with a methyl group and a 6-propan-2-ylsulfanylhexoxy group. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(6-propan-2-ylsulfanylhexoxy)benzene typically involves electrophilic aromatic substitution reactionsCommon reagents used in these reactions include alkyl halides, sulfur-containing compounds, and catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts alkylation .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of high-pressure reactors and temperature control systems ensures the efficient and safe production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(6-propan-2-ylsulfanylhexoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert sulfoxides and sulfones back to sulfides using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (halogenation)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Nitro, sulfonic, and halogenated derivatives
Scientific Research Applications
1-Methyl-4-(6-propan-2-ylsulfanylhexoxy)benzene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Methyl-4-(6-propan-2-ylsulfanylhexoxy)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s aromatic structure allows it to participate in π-π interactions with proteins and enzymes, potentially modulating their activity. Additionally, the presence of the sulfanyl group may enable the compound to act as a nucleophile or electrophile in various biochemical reactions .
Comparison with Similar Compounds
1-Methyl-4-(propan-2-yl)benzene: Similar structure but lacks the 6-propan-2-ylsulfanylhexoxy group.
4-Methyl-1-(propan-2-yl)benzene: Similar structure but lacks the 6-propan-2-ylsulfanylhexoxy group.
1-Methyl-4-(6-methylhexoxy)benzene: Similar structure but lacks the sulfanyl group.
Uniqueness: 1-Methyl-4-(6-propan-2-ylsulfanylhexoxy)benzene is unique due to the presence of both the 6-propan-2-ylsulfanylhexoxy group and the methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-methyl-4-(6-propan-2-ylsulfanylhexoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OS/c1-14(2)18-13-7-5-4-6-12-17-16-10-8-15(3)9-11-16/h8-11,14H,4-7,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQFKLVSJSNOKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCCSC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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